

Application Notes and Protocols for Quantifying cccDNA Levels after CCC-0975 Treatment

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Compound of Interest

Compound Name: CCC-0975

Cat. No.: B15609303

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Introduction

Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) is a stable minichromosome that resides in the nucleus of infected hepatocytes and serves as the transcriptional template for all viral RNAs. The persistence of cccDNA is a major obstacle to a curative therapy for chronic hepatitis B. **CCC-0975** is a disubstituted sulfonamide compound that has been identified as a specific inhibitor of HBV cccDNA formation.^{[1][2][3][4][5]} These application notes provide detailed protocols for researchers to quantify the effect of **CCC-0975** on cccDNA levels in cell culture models.

CCC-0975 interferes with the conversion of relaxed circular DNA (rcDNA) to cccDNA, leading to a synchronous reduction in both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA).^{[1][2][4][6]} The compound does not appear to promote the degradation of existing cccDNA but rather inhibits its de novo formation.^[1] The EC₅₀ of **CCC-0975** for cccDNA reduction in cell culture has been reported to be approximately 10 µM.^{[1][2]}

These notes provide a comprehensive guide to utilizing **CCC-0975** in experimental settings and detail the primary methods for the subsequent quantification of cccDNA: Southern blot analysis and quantitative PCR (qPCR).

Data Presentation

The following tables summarize the expected quantitative outcomes of **CCC-0975** treatment on HBV cccDNA and related viral markers based on published data.

Table 1: Dose-Dependent Effect of **CCC-0975** on HBV cccDNA and DP-rcDNA Levels in HepDES19 Cells

| CCC-0975 Concentration (μM) | Relative cccDNA Level (%) | Relative DP-rcDNA Level (%) |
|-----------------------------|---------------------------|-----------------------------|
| 0 (Untreated Control) | 100 | 100 |
| 1 | 80 | 85 |
| 3 | 60 | 65 |
| 10 (EC50) | 50 | 52 |
| 30 | 25 | 30 |

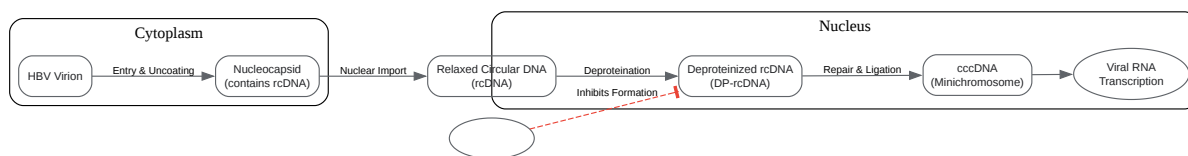
Data are derived from studies in HepDES19 cells, a tetracycline-inducible HBV expression cell line, and represent the percentage of cccDNA or DP-rcDNA levels relative to the untreated control after 12 days of treatment. Actual results may vary depending on the cell line, experimental conditions, and duration of treatment.[\[1\]](#)

Table 2: Comparison of cccDNA Quantification Methods

| Method | Principle | Advantages | Disadvantages |
|------------------------------|---|---|---|
| Southern Blot | Separation of DNA fragments by size via gel electrophoresis, followed by hybridization with a labeled probe. | "Gold standard" for specificity; can distinguish between different HBV DNA forms (cccDNA, rcDNA, dsDNA). [7] [8] [9] | Low sensitivity, laborious, not suitable for high-throughput screening. [10] [11] |
| qPCR | Amplification of a specific DNA target in real-time. | High sensitivity, high throughput, and quantitative. [10] | Prone to overestimation of cccDNA due to co-amplification of other viral DNA intermediates. [10] [11] |
| qPCR with Nuclease Digestion | Pre-treatment of DNA samples with nucleases (e.g., PSD, T5 exonuclease) to remove non-cccDNA forms prior to qPCR. | Improves specificity of qPCR by reducing background from other viral DNAs. [12] [13] | Risk of incomplete digestion of non-cccDNA or over-digestion of cccDNA. [13] |
| cinqPCR | A series of restriction enzyme digestions and ligations to create a unique amplicon from cccDNA. | High specificity and sensitivity; allows for normalization to a host gene in the same reaction. [12] [14] [15] [16] | Currently limited to specific HBV genotypes. [13] |

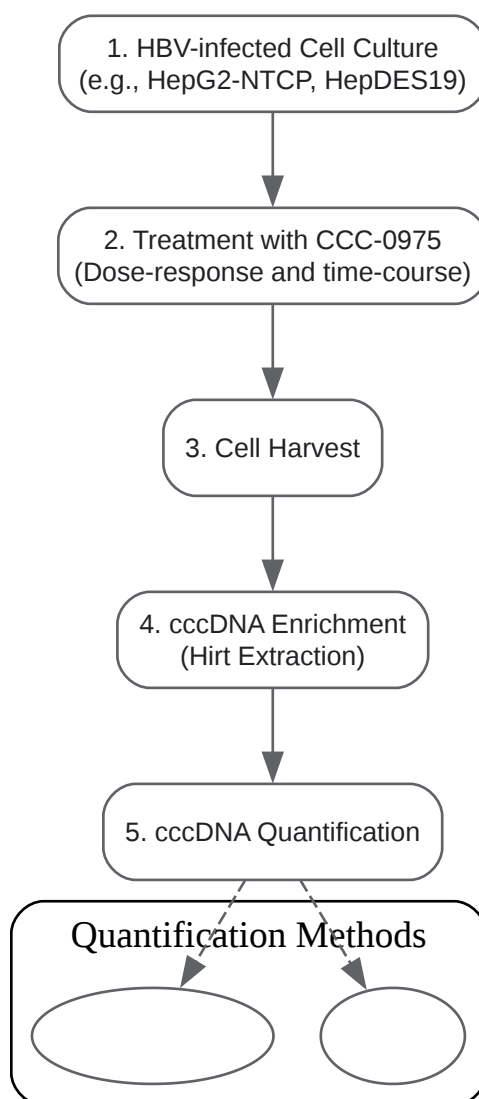
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Caption: Mechanism of action of **CCC-0975** on HBV cccDNA formation.



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Caption: Experimental workflow for quantifying cccDNA after **CCC-0975** treatment.

Experimental Protocols

Protocol 1: Treatment of HBV-Infected Cells with **CCC-0975**

This protocol describes the general procedure for treating HBV-infected cells with **CCC-0975**. Specific cell lines (e.g., HepG2-NTCP cells infected with HBV or HepDES19 cells with inducible HBV replication) and treatment conditions should be optimized for your experimental system.

Materials:

- HBV-infected or HBV-replicating cell line (e.g., HepG2-NTCP, HepDES19)
- Complete cell culture medium
- **CCC-0975** (MedChemExpress, Cat. No. HY-149158 or equivalent)[2]
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding: Seed the cells in a multi-well plate at a density that will result in a confluent monolayer at the time of harvest.
- Initiation of HBV Replication (if applicable): For inducible cell lines like HepDES19, remove the inducing agent (e.g., tetracycline) from the culture medium to initiate HBV replication.
- Preparation of **CCC-0975** Stock Solution: Prepare a stock solution of **CCC-0975** in DMSO. Store at -20°C or -80°C for long-term storage.[2]
- Treatment:

- Prepare working solutions of **CCC-0975** in complete cell culture medium at the desired final concentrations (e.g., 0, 1, 3, 10, 30 μ M).
- Ensure the final concentration of DMSO is consistent across all treatment groups and does not exceed a level that causes cytotoxicity (typically $\leq 0.1\%$).
- Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of **CCC-0975** or a vehicle control (DMSO).
- Incubation: Incubate the cells for the desired treatment duration (e.g., 4 to 12 days). For longer treatments, change the medium with fresh compound every 2-3 days.[\[1\]](#)
- Cell Harvest:
 - At the end of the treatment period, wash the cells twice with ice-cold PBS.
 - Harvest the cells by trypsinization or by scraping.
 - Pellet the cells by centrifugation and wash again with PBS.
 - The cell pellets can be stored at -80°C until DNA extraction.

Protocol 2: Hirt DNA Extraction for cccDNA Enrichment

This protocol is a modified Hirt extraction method to selectively isolate low molecular weight, protein-free DNA, including cccDNA and DP-rcDNA, while removing high molecular weight genomic DNA and protein-bound viral DNA.[\[7\]](#)[\[11\]](#)[\[17\]](#)

Materials:

- Cell pellet from Protocol 1
- Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM EDTA, 0.6% SDS
- 5 M NaCl
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
- 100% Ethanol (ice-cold)

- 75% Ethanol (ice-cold)
- TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA

Procedure:

- Cell Lysis: Resuspend the cell pellet in 1 ml of Lysis Buffer per 10^7 cells. Gently mix by inverting the tube until the solution is viscous and clear.
- Salt Precipitation: Add 0.25 ml of 5 M NaCl. Mix gently but thoroughly by inverting the tube multiple times.
- Incubation: Incubate on ice for at least 4 hours or overnight to precipitate high molecular weight DNA and protein-DNA complexes.
- Centrifugation: Centrifuge at 12,000 x g for 30 minutes at 4°C.
- Supernatant Collection: Carefully transfer the supernatant, which contains the low molecular weight DNA, to a new tube.
- Phenol:Chloroform Extraction:
 - Add an equal volume of phenol:chloroform:isoamyl alcohol to the supernatant.
 - Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes at room temperature.
 - Carefully transfer the upper aqueous phase to a new tube.
- Ethanol Precipitation:
 - Add 2.5 volumes of ice-cold 100% ethanol to the aqueous phase.
 - Incubate at -20°C overnight.
- DNA Pellet Collection:
 - Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the DNA.
 - Carefully discard the supernatant.

- Washing: Wash the DNA pellet with 1 ml of ice-cold 75% ethanol. Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Drying and Resuspension:
 - Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
 - Resuspend the DNA pellet in an appropriate volume of TE buffer (e.g., 20-50 µl).
- RNA Digestion: Treat the DNA sample with RNase A to remove contaminating RNA.

Protocol 3: Southern Blot Analysis of cccDNA

This protocol describes the "gold standard" method for detecting and distinguishing different forms of HBV DNA.^{[7][8][9]}

Materials:

- Hirt-extracted DNA from Protocol 2
- Agarose
- TAE Buffer
- DNA loading dye
- Restriction enzymes (optional, for linearization of cccDNA)
- Nylon membrane
- Denaturation solution: 1.5 M NaCl, 0.5 M NaOH
- Neutralization solution: 1.5 M NaCl, 0.5 M Tris-HCl (pH 7.4)
- 20x SSC buffer
- UV crosslinker
- Hybridization buffer

- 32P-labeled HBV-specific probe
- Phosphorimager system

Procedure:

- Agarose Gel Electrophoresis:
 - Prepare a 1.2% agarose gel in 1x TAE buffer.
 - Load the Hirt-extracted DNA samples mixed with loading dye into the wells.
 - Run the gel at a low voltage until the dye front has migrated an appropriate distance.
- Gel Treatment:
 - Depurinate the gel in 0.25 M HCl for 10 minutes.
 - Rinse with deionized water.
 - Denature the DNA in the gel with denaturation solution for 30 minutes.
 - Neutralize the gel with neutralization solution for 30 minutes.
- Southern Transfer: Transfer the DNA from the gel to a nylon membrane overnight using capillary transfer with 10x SSC buffer.
- DNA Crosslinking: UV-crosslink the DNA to the membrane.
- Prehybridization: Prehybridize the membrane in hybridization buffer for at least 1 hour at the appropriate temperature.
- Hybridization:
 - Denature the 32P-labeled HBV probe by heating.
 - Add the denatured probe to the hybridization buffer and incubate overnight.

- **Washing:** Wash the membrane with a series of SSC/SDS buffers of increasing stringency to remove unbound probe.
- **Signal Detection:** Expose the membrane to a phosphor screen and visualize the signal using a phosphorimager.
- **Quantification:** Quantify the signal intensity of the cccDNA bands using appropriate software.

Protocol 4: Quantitative PCR (qPCR) for cccDNA

This protocol provides a more sensitive and high-throughput method for quantifying cccDNA. To increase specificity, it is recommended to use primers that span the gap region of rcDNA and to pre-treat the DNA with a nuclease to remove non-cccDNA forms.

Materials:

- Hirt-extracted DNA from Protocol 2
- Nuclease (e.g., Plasmid-Safe ATP-dependent DNase or T5 Exonuclease) and corresponding buffer
- cccDNA-specific forward and reverse primers
- qPCR probe (e.g., TaqMan probe)
- qPCR master mix
- Real-time PCR instrument
- HBV plasmid DNA for standard curve

Procedure:

- **Nuclease Digestion (Optional but Recommended):**
 - Incubate a portion of the Hirt-extracted DNA with a nuclease (e.g., Plasmid-Safe DNase) according to the manufacturer's instructions to digest linear and relaxed circular DNA.
 - Inactivate the nuclease by heat treatment.

- qPCR Reaction Setup:
 - Prepare a qPCR reaction mix containing the qPCR master mix, cccDNA-specific primers, probe, and nuclease-treated DNA template.
 - Prepare a standard curve using serial dilutions of a plasmid containing the HBV genome.
- qPCR Program:
 - Run the qPCR reaction on a real-time PCR instrument using an appropriate thermal cycling program (e.g., initial denaturation, followed by 40-45 cycles of denaturation and annealing/extension).
- Data Analysis:
 - Determine the copy number of cccDNA in the samples by comparing the Ct values to the standard curve.
 - Normalize the cccDNA copy number to the amount of input DNA or to a reference gene amplified from the same sample to account for variations in DNA extraction efficiency.

Conclusion

The protocols and data presented in these application notes provide a robust framework for investigating the effects of **CCC-0975** on HBV cccDNA levels. By employing these standardized methods, researchers can obtain reliable and reproducible data to advance the development of novel therapies targeting the persistent cccDNA reservoir. The choice between Southern blot and qPCR for cccDNA quantification will depend on the specific experimental goals, with Southern blot offering unparalleled specificity and qPCR providing higher sensitivity and throughput. For the most accurate qPCR results, a cccDNA enrichment step, such as Hirt extraction, combined with nuclease treatment is highly recommended.

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